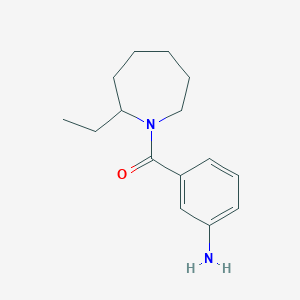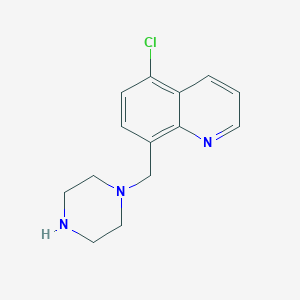
5-Chloro-8-(piperazin-1-ylmethyl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-8-(piperazin-1-ylmethyl)quinoline, also known as CPQ, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in the field of medicine. CPQ is a quinoline derivative that has been shown to possess a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of 5-Chloro-8-(piperazin-1-ylmethyl)quinoline involves the inhibition of DNA synthesis and cell division in cancer cells. This is achieved through the binding of 5-Chloro-8-(piperazin-1-ylmethyl)quinoline to the DNA molecule, which disrupts the normal functioning of the cell and ultimately leads to cell death.
Biochemical and Physiological Effects
5-Chloro-8-(piperazin-1-ylmethyl)quinoline has been shown to possess a range of biochemical and physiological effects, including the ability to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune system. These effects make 5-Chloro-8-(piperazin-1-ylmethyl)quinoline a promising candidate for further investigation as a potential therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 5-Chloro-8-(piperazin-1-ylmethyl)quinoline is its ability to selectively target cancer cells, while leaving healthy cells unaffected. This makes it a potential candidate for the development of new cancer therapies that have fewer side effects than traditional chemotherapy drugs. However, one limitation of 5-Chloro-8-(piperazin-1-ylmethyl)quinoline is its relatively low solubility in water, which can make it difficult to administer in certain forms.
Zukünftige Richtungen
There are numerous future directions for research on 5-Chloro-8-(piperazin-1-ylmethyl)quinoline, including the development of new cancer therapies, the investigation of its potential applications in other areas of medicine, and the optimization of its synthesis and formulation. Additionally, further studies are needed to better understand the mechanism of action of 5-Chloro-8-(piperazin-1-ylmethyl)quinoline and to identify any potential side effects or limitations of its use. Overall, 5-Chloro-8-(piperazin-1-ylmethyl)quinoline represents a promising area of research with the potential to make a significant impact on the field of medicine.
Synthesemethoden
The synthesis of 5-Chloro-8-(piperazin-1-ylmethyl)quinoline can be achieved through a number of methods, including the reaction of 8-chloroquinoline with piperazine in the presence of a catalyst such as palladium. The resulting product is then purified and characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
5-Chloro-8-(piperazin-1-ylmethyl)quinoline has been the subject of numerous scientific studies due to its potential applications in the field of medicine. One area of research has focused on the compound's ability to inhibit the growth of cancer cells. Studies have shown that 5-Chloro-8-(piperazin-1-ylmethyl)quinoline can induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for the development of new cancer therapies.
Eigenschaften
IUPAC Name |
5-chloro-8-(piperazin-1-ylmethyl)quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3/c15-13-4-3-11(10-18-8-6-16-7-9-18)14-12(13)2-1-5-17-14/h1-5,16H,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUYURUPFALXSFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=C3C(=C(C=C2)Cl)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3-methyloxetan-3-yl)methyl]morpholine-4-carboxamide](/img/structure/B6642401.png)
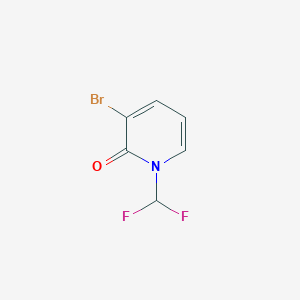
![N-tert-butyl-2-[(5-chloropyridin-2-yl)amino]propanamide](/img/structure/B6642410.png)
![N-tert-butyl-2-([1,2,4]triazolo[4,3-a]pyrazin-8-ylamino)propanamide](/img/structure/B6642413.png)
![3-[(5-Chloropyrimidin-2-yl)amino]-1-piperidin-1-ylpropan-1-one](/img/structure/B6642418.png)
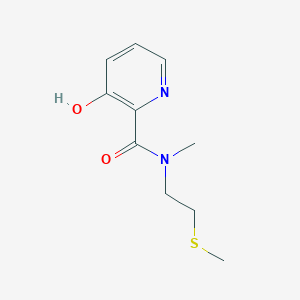
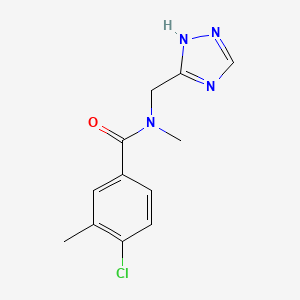
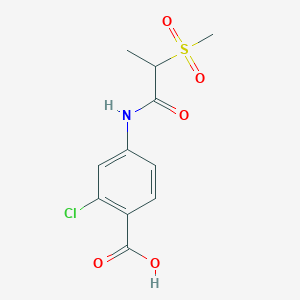

![3-[(5-Bromopyrimidin-4-yl)amino]-1-morpholin-4-ylpropan-1-one](/img/structure/B6642453.png)
![3-[(3-Fluoro-5-methylbenzoyl)amino]butanoic acid](/img/structure/B6642454.png)
![1-[(4-Chloro-3-methylbenzoyl)amino]cyclopentane-1-carboxylic acid](/img/structure/B6642466.png)
